N'-[1-Cyclobutylamino-2-phenoxyethylidene]hydrazinecarboxylic acid tert-butyl ester
Overview
Description
Scientific Research Applications
Synthesis and Structural Studies
Synthesis and Crystal Structure : The synthesis and crystal structure of a compound similar to the one , which involved the preparation of N-tert-butyl-N′-(2,4-dichlorobenzoyl)-N-[1-(4-chlorophenyl)-1,4-dihydro-6-methylpyridazine-4-oxo-3-carbonyl]hydrazine, was reported by Xia Zou (2001). The study provided insights into the molecular structure and intermolecular hydrogen bonding of the compound (Zou, 2001).
Chemical Reactions and Decomposition Studies : Benoiton, Lee, and Chen (2009) investigated the reactions of N-tert-butoxycarbonylamino acids with phenols and other compounds, providing valuable information on the chemical behavior and potential decomposition pathways of similar compounds (Benoiton, Lee, & Chen, 2009).
Mechanistic and Kinetic Studies
Hydrazination and Mechanistic Studies : Nordin, Ariffin, Daud, and Sim (2016) conducted a study on the hydrazination of esters, which is a relevant method for preparing acyl hydrazides. Their research included kinetic and computational studies to propose a rational mechanism for the reactions involved (Nordin, Ariffin, Daud, & Sim, 2016).
Divergent and Solvent-Dependent Reactions : Rossi, Abbiati, Attanasi, Rizzato, and Santeusanio (2007) explored the divergent synthesis of various compounds starting from 1-tert-butyloxycarbonyl-3-methyl-4-ethoxycarbonyl-1,2-diaza-1,3-diene, demonstrating the influence of solvents and temperatures on the reaction outcomes (Rossi et al., 2007).
Application in Ligand Synthesis and Sensor Development
- Synthesis of Hydroxypyrazole-Based Ligands : Formica, Favi, Fusi, Giorgi, Mantellini, and Micheloni (2018) synthesized hydroxypyrazole-based ligands that could coordinate a Zn(II) ion, showing potential as fluorescent sensors. This application is relevant for the development of new sensing materials (Formica et al., 2018).
Mechanism of Action
Target of Action
The primary targets of N’-[1-Cyclobutylamino-2-phenoxyethylidene]hydrazinecarboxylic acid tert-butyl ester Based on its structural components, it may interact with enzymes or receptors that recognize hydrazones .
Mode of Action
The exact mode of action of N’-[1-Cyclobutylamino-2-phenoxyethylidene]hydrazinecarboxylic acid tert-butyl ester It’s known that hydrazones, a component of this compound, can react with aldehydes . This reaction could potentially alter the function of target enzymes or receptors.
Biochemical Pathways
The biochemical pathways affected by N’-[1-Cyclobutylamino-2-phenoxyethylidene]hydrazinecarboxylic acid tert-butyl ester Hydrazones, a component of this compound, are known to be intermediates in the synthesis of hiv-1 protease inhibitors , suggesting that this compound may have a role in pathways related to viral replication.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N’-[1-Cyclobutylamino-2-phenoxyethylidene]hydrazinecarboxylic acid tert-butyl ester The tert-butyl ester component of this compound is known to be stable under various conditions , which may influence its bioavailability.
Result of Action
The molecular and cellular effects of N’-[1-Cyclobutylamino-2-phenoxyethylidene]hydrazinecarboxylic acid tert-butyl ester Based on the known reactions of hydrazones , this compound could potentially alter the function of target enzymes or receptors, leading to changes at the molecular and cellular level.
Action Environment
The action, efficacy, and stability of N’-[1-Cyclobutylamino-2-phenoxyethylidene]hydrazinecarboxylic acid tert-butyl ester can be influenced by various environmental factors. For instance, the tert-butyl ester component of this compound is known to be stable under various pH conditions
Properties
IUPAC Name |
tert-butyl N-[[N-cyclobutyl-C-(phenoxymethyl)carbonimidoyl]amino]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-17(2,3)23-16(21)20-19-15(18-13-8-7-9-13)12-22-14-10-5-4-6-11-14/h4-6,10-11,13H,7-9,12H2,1-3H3,(H,18,19)(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UODAROCIFDHUFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNC(=NC1CCC1)COC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501141765 | |
Record name | 1,1-Dimethylethyl 2-[1-(cyclobutylimino)-2-phenoxyethyl]hydrazinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501141765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1053657-19-4 | |
Record name | 1,1-Dimethylethyl 2-[1-(cyclobutylimino)-2-phenoxyethyl]hydrazinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1053657-19-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 2-[1-(cyclobutylimino)-2-phenoxyethyl]hydrazinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501141765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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